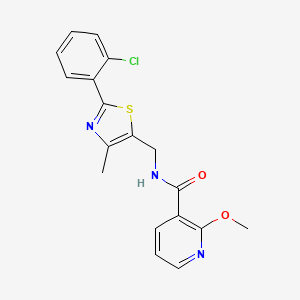

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-methoxynicotinamide

Description

Properties

IUPAC Name |

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-methoxypyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O2S/c1-11-15(25-18(22-11)12-6-3-4-8-14(12)19)10-21-16(23)13-7-5-9-20-17(13)24-2/h3-9H,10H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSZHRSNDDJFNSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3=C(N=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-methoxynicotinamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Coupling with Methoxynicotinamide: The final step involves coupling the thiazole derivative with 2-methoxynicotinamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-methoxynicotinamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted thiazole derivatives.

Scientific Research Applications

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-methoxynicotinamide has several scientific research applications:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Pharmacology: It may serve as a tool compound for studying the pharmacokinetics and pharmacodynamics of related molecules.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-methoxynicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and chlorophenyl group are likely involved in binding to the active site of the target, while the methoxynicotinamide moiety may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Table 1: Comparison of Key Thiazole Derivatives

Substituent Effects on Activity

- Halogenation : The 2-chlorophenyl group in the target compound likely enhances lipophilicity compared to the unsubstituted phenyl group in Compound 3 (). This modification may improve membrane permeability and target engagement, as seen in other halogenated analogs .

- Methoxy Group: The 2-methoxy group on the nicotinamide moiety could reduce oxidative metabolism, extending half-life compared to non-methoxylated derivatives .

Structure-Activity Relationship (SAR) Insights

- Thiazole Core : Essential for electron-rich interactions with biological targets. Methyl groups at the 4-position (as in the target compound) may sterically hinder metabolism .

- Nicotinamide Moiety : The 2-methoxy group may participate in hydrogen bonding or π-stacking, influencing target specificity compared to simpler carboxamides .

Biological Activity

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-methoxynicotinamide (referred to as Compound A) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

Compound A features a complex structure that includes:

- A thiazole ring

- A chlorophenyl group

- A methoxynicotinamide moiety

This unique combination contributes to its biological activity and potential therapeutic applications.

The biological activity of Compound A can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Compounds with thiazole rings often act as enzyme inhibitors, impacting metabolic pathways relevant to disease processes.

- Receptor Modulation : The nicotinamide moiety may interact with nicotinic acetylcholine receptors or other neurotransmitter systems, potentially influencing cognitive function and neuroprotection.

- Antioxidant Activity : Many thiazole derivatives exhibit antioxidant properties, which could mitigate oxidative stress in cells.

Table 1: Summary of Biological Activities of Thiazole Derivatives

| Activity Type | Example Compounds | Observed Effects |

|---|---|---|

| Antimicrobial | 4-Methylthiazole | Effective against Gram-positive bacteria |

| Antidiabetic | Morpholinothiazolyl derivatives | Improved insulin sensitivity |

| Neuroprotective | Nicotinamide derivatives | Reduced neuronal damage in models of neurodegeneration |

Case Study: Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of thiazole derivatives demonstrated that certain compounds significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. While specific data on Compound A is not available, the structural similarities suggest a potential for similar activity.

Case Study: Neuroprotection in Models of Alzheimer’s Disease

Research on nicotinamide has shown promise in protecting neurons from beta-amyloid toxicity, a hallmark of Alzheimer's disease. Given Compound A's structural components, it may offer similar protective effects against neurodegenerative processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.